Cas no 647853-31-4 (2-methyl-4-pyrimidinylboronic acid)
2-methyl-4-pyrimidinylboronic acid Chemical and Physical Properties
Names and Identifiers
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- 2-methyl-4-pyrimidinylboronic acid
- 2-Methyl-4-pyrimidinyl-boronic Acid
- (2-methylpyrimidin-4-yl)boronic acid
- Boronic acid, (2-methyl-4-pyrimidinyl)-
- Boronic acid, (2-methyl-4-pyrimidinyl)- (9CI)
- DTXSID20663873
- SB57716
- 2-METHYLPYRIMIDIN-4-YLBORONIC ACID
- A904142
- 647853-31-4
- (2-Methyl-4-pyrimidinyl)boronic acid
- 2-methyl-4-pyrimidinylboronicacid
- SY279568
- DB-356275
- MFCD18260406
-
- MDL: MFCD18260406
- Inchi: 1S/C5H7BN2O2/c1-4-7-3-2-5(8-4)6(9)10/h2-3,9-10H,1H3
- InChI Key: ARAPPZBNPJIAQG-UHFFFAOYSA-N
- SMILES: OB(C1C=CN=C(C)N=1)O
Computed Properties
- Exact Mass: 137.06371
- Monoisotopic Mass: 138.0600576g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 112
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 66.2Ų
Experimental Properties
- PSA: 66.24
2-methyl-4-pyrimidinylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM216004-1g |
2-methyl-4-pyrimidinylboronic acid |
647853-31-4 | 95% | 1g |
$1408 | 2025-08-06 | |
| eNovation Chemicals LLC | Y0999767-1g |
(2-methylpyrimidin-4-yl)boronic acid |
647853-31-4 | 95% | 1g |
$1700 | 2024-08-02 | |
| eNovation Chemicals LLC | D284507-1g |
2-methyl-4-pyrimidinylboronic acid |
647853-31-4 | 95% | 1g |
$875 | 2023-05-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739900-100mg |
(2-Methylpyrimidin-4-yl)boronic acid |
647853-31-4 | 98% | 100mg |
¥1469.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739900-250mg |
(2-Methylpyrimidin-4-yl)boronic acid |
647853-31-4 | 98% | 250mg |
¥2884.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739900-1g |
(2-Methylpyrimidin-4-yl)boronic acid |
647853-31-4 | 98% | 1g |
¥7500.00 | 2024-05-05 | |
| Ambeed | A307593-50mg |
2-Methyl-4-pyrimidinylboronic acid |
647853-31-4 | 95+% | 50mg |
$136.0 | 2025-04-18 | |
| Ambeed | A307593-100mg |
2-Methyl-4-pyrimidinylboronic acid |
647853-31-4 | 95+% | 100mg |
$232.0 | 2025-04-18 | |
| Ambeed | A307593-250mg |
2-Methyl-4-pyrimidinylboronic acid |
647853-31-4 | 95+% | 250mg |
$400.0 | 2025-04-18 | |
| Ambeed | A307593-1g |
2-Methyl-4-pyrimidinylboronic acid |
647853-31-4 | 95+% | 1g |
$1043.0 | 2025-04-18 |
2-methyl-4-pyrimidinylboronic acid Suppliers
2-methyl-4-pyrimidinylboronic acid Related Literature
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
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5. Fe3O4/Au/Fe3O4 nanoflowers exhibiting tunable saturation magnetization and enhanced bioconjugationFeng Shi,Kunping Yan,Mingli Peng,Xiao Cheng,Yanling Luo,Xuemei Chen,V. A. L. Roy,Zuankai Wang Nanoscale, 2012,4, 747-751
Additional information on 2-methyl-4-pyrimidinylboronic acid
2-Methyl-4-Pyrimidinylboronic Acid: A Comprehensive Overview
The compound with CAS No 647853-31-4, commonly referred to as 2-methyl-4-pyrimidinylboronic acid, is a significant molecule in the field of organic chemistry and drug discovery. This compound belongs to the class of boronic acids, which are widely used in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The pyrimidine ring system in this molecule is a key structural feature, contributing to its versatility and reactivity in various chemical transformations.
2-Methyl-4-pyrimidinylboronic acid has garnered attention due to its potential applications in medicinal chemistry. The pyrimidine moiety is a common structural element in many bioactive compounds, including antiviral and anticancer agents. Recent studies have highlighted the importance of pyrimidine derivatives in targeting specific biological pathways, such as kinase inhibitors and nucleic acid analogs. The presence of the boronic acid group further enhances its utility in constructing complex molecular architectures through palladium-catalyzed coupling reactions.
One of the most notable advancements involving 2-methyl-4-pyrimidinylboronic acid is its role in the synthesis of heterocyclic compounds. Researchers have employed this boronic acid as a key intermediate in the construction of diverse pyrimidine-based frameworks. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated the use of this compound in the development of novel pyrimidine derivatives with potent anti-inflammatory properties. The ability to modify the substituents on the pyrimidine ring allows for fine-tuning of physicochemical properties and bioactivity.
The synthesis of 2-methyl-4-pyrimidinylboronic acid typically involves multi-step processes, often starting from readily available starting materials such as pyrimidine derivatives or their precursors. One common approach is the hydroxylation followed by substitution with a boronic acid group. This method ensures high yields and excellent purity, making it suitable for large-scale production. Recent innovations in catalytic methods have further streamlined the synthesis process, reducing reaction times and improving overall efficiency.
In terms of applications, 2-methyl-4-pyrimidinylboronic acid has found extensive use in drug discovery programs targeting various therapeutic areas. For example, it has been employed in the development of inhibitors for protein kinases, which are critical targets in cancer therapy. A study published in *Nature Communications* reported the successful synthesis of a pyrimidine-based kinase inhibitor using this boronic acid as a key intermediate. The compound exhibited remarkable selectivity and potency against several cancer cell lines.
Beyond medicinal chemistry, 2-methyl-4-pyrimidinylboronic acid has also been explored for its potential in materials science. The unique electronic properties of the pyrimidine ring make it an attractive candidate for organic electronics applications, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Recent research has focused on incorporating this compound into conjugated polymers to enhance their charge transport properties.
The growing interest in 2-methyl-4-pyrimidinylboronic acid is also driven by its compatibility with modern synthetic methodologies. Its ability to undergo various cross-coupling reactions enables chemists to design and synthesize complex molecules with unprecedented precision. For instance, coupling reactions with aryl halides or triflates have been widely used to construct biaryl systems with intricate architectures.
In conclusion, 2-methyl-4-pyrimidinylboronic acid (CAS No 647853-31-4) stands out as a versatile building block in organic synthesis and drug discovery. Its unique combination of structural features and reactivity makes it an invaluable tool for researchers across multiple disciplines. With ongoing advancements in synthetic methods and increasing demand for novel therapeutic agents, this compound is poised to play an even more significant role in future scientific endeavors.
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